Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate
Overview
Description
“Ethyl 4-(benzyloxy)benzoate” is a chemical compound . It shares some similarities with “Monobenzone”, also known as “4-(Benzyloxy)phenol”, which is an organic chemical in the phenol family used as a topical drug for medical depigmentation .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as reduction and esterification . For instance, the synthesis of “Monobenzone” involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine .
Molecular Structure Analysis
While specific molecular structure analysis for “Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate” is not available, similar compounds like “Ethyl 4-(benzyloxy)benzoate” have a molecular formula of C16H16O3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “Ethyl 4-(benzyloxy)benzoate” include a molecular weight of 256.30 g/mol and a molecular formula of C16H16O3 .
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a compound that has been utilized in various synthetic organic chemistry applications. A study by Mayer et al. (2002) explored its use in the Hemetsberger reaction, leading to a range of derivatives with potential utility in pharmaceutical synthesis (Mayer et al., 2002). Similarly, Jain et al. (2005) synthesized various 4-benzyloxy-1H-indole-2-carboxylic acid hydrazides, indicating their importance as intermediates for developing pharmacologically active compounds (Jain et al., 2005).
Enzymatic and Pharmacological Studies
In the context of enzymatic processes, Kasture et al. (2005) utilized a derivative, ethyl 1,4-benzodioxan-2-carboxylate, for studying the kinetic resolution of specific enantiomers, highlighting its role in pharmaceutical chemistry (Kasture et al., 2005). Moreover, pharmacokinetic studies of beta-carboline derivatives, including similar compounds, have been conducted to understand their absorption and metabolism in the human body (Krause & Dorow, 1993).
Chemical Transformations and Synthesis
Research by Pete et al. (2006) demonstrated the synthesis of various formyl-1H-indole-2-carboxylates from this compound, indicating its role in creating synthetic intermediates for chemical transformations (Pete et al., 2006). Similarly, Tani et al. (1996) developed new strategies for indole synthesis using similar compounds, which has implications in medicinal chemistry (Tani et al., 1996).
Biological Activity and Medicinal Applications
A study by Ghanei-Nasab et al. (2016) explored the anticholinesterase activity of compounds related to this compound, demonstrating their potential in addressing neurological disorders (Ghanei-Nasab et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
For instance, benzylic compounds are known to undergo nucleophilic substitution reactions, either through an SN1 or SN2 mechanism, at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various reactions, such as free radical bromination and oxidation . These reactions can lead to changes in the structure of the compound, which can affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to undergo various transformations, such as suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-phenylmethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)16-11-14-15(19-16)9-6-10-17(14)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQPISGKBJHKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182086 | |
Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27737-55-9 | |
Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27737-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027737559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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